molecular formula C22H16F3NO2 B12743993 2(1H)-Pyridinone, 3-(3-phenyl-1-(phenylmethoxy)-1-(trifluoromethyl)-2-propynyl)- CAS No. 335665-62-8

2(1H)-Pyridinone, 3-(3-phenyl-1-(phenylmethoxy)-1-(trifluoromethyl)-2-propynyl)-

Cat. No.: B12743993
CAS No.: 335665-62-8
M. Wt: 383.4 g/mol
InChI Key: ZRORZOALIRLCHO-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(1H)-Pyridinone, 3-(3-phenyl-1-(phenylmethoxy)-1-(trifluoromethyl)-2-propynyl)- is a complex organic compound with a unique structure that includes a pyridinone core, a phenyl group, a phenylmethoxy group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 3-(3-phenyl-1-(phenylmethoxy)-1-(trifluoromethyl)-2-propynyl)- typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyridinone core, the introduction of the phenyl and phenylmethoxy groups, and the incorporation of the trifluoromethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification techniques is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinone, 3-(3-phenyl-1-(phenylmethoxy)-1-(trifluoromethyl)-2-propynyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can lead to the formation of reduced compounds with modified functional groups.

Scientific Research Applications

2(1H)-Pyridinone, 3-(3-phenyl-1-(phenylmethoxy)-1-(trifluoromethyl)-2-propynyl)- has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 3-(3-phenyl-1-(phenylmethoxy)-1-(trifluoromethyl)-2-propynyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridinone derivatives with different substituents, such as:

  • 2(1H)-Pyridinone, 3-(3-phenyl-1-(methoxy)-1-(trifluoromethyl)-2-propynyl)-
  • 2(1H)-Pyridinone, 3-(3-phenyl-1-(phenylmethoxy)-1-(methyl)-2-propynyl)-

Uniqueness

The uniqueness of 2(1H)-Pyridinone, 3-(3-phenyl-1-(phenylmethoxy)-1-(trifluoromethyl)-2-propynyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

335665-62-8

Molecular Formula

C22H16F3NO2

Molecular Weight

383.4 g/mol

IUPAC Name

3-[(2S)-1,1,1-trifluoro-4-phenyl-2-phenylmethoxybut-3-yn-2-yl]-1H-pyridin-2-one

InChI

InChI=1S/C22H16F3NO2/c23-22(24,25)21(19-12-7-15-26-20(19)27,14-13-17-8-3-1-4-9-17)28-16-18-10-5-2-6-11-18/h1-12,15H,16H2,(H,26,27)/t21-/m0/s1

InChI Key

ZRORZOALIRLCHO-NRFANRHFSA-N

Isomeric SMILES

C1=CC=C(C=C1)CO[C@@](C#CC2=CC=CC=C2)(C3=CC=CNC3=O)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)COC(C#CC2=CC=CC=C2)(C3=CC=CNC3=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.